molecular formula C16H24N2O4S B8690552 Ethyl 4-{[(2,2-diethoxyethyl)carbamothioyl]amino}benzoate

Ethyl 4-{[(2,2-diethoxyethyl)carbamothioyl]amino}benzoate

Cat. No. B8690552
M. Wt: 340.4 g/mol
InChI Key: NDXGMZJZMXOOOK-UHFFFAOYSA-N
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Patent
US04610954

Procedure details

20 g of 4-carboethoxyphenyl isothiocyanate was dissolved in 50 ml of carbon tetrachloride, and 13 g of aminoacetaldehyde diethylacetal was dropwise added thereto in 5 minutes. Then, the resulting solution was stirred at room temperature for 1 hour. 50 ml of carbon tetrachloride was added to the reaction mixture, and crystals precipitated were collected by filtration, washed with 50 ml of carbon tetrachloride, then dried. Yield: 27.5 g (80.9 mol%).
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
13 g
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[C:1]([C:6]1[CH:11]=[CH:10][C:9]([N:12]=[C:13]=[S:14])=[CH:8][CH:7]=1)([O:3][CH2:4][CH3:5])=[O:2].[CH2:15]([O:17][CH:18]([O:21][CH2:22][CH3:23])[CH2:19][NH2:20])[CH3:16]>C(Cl)(Cl)(Cl)Cl>[C:1]([C:6]1[CH:11]=[CH:10][C:9]([NH:12][C:13]([NH:20][CH2:19][CH:18]([O:21][CH2:22][CH3:23])[O:17][CH2:15][CH3:16])=[S:14])=[CH:8][CH:7]=1)([O:3][CH2:4][CH3:5])=[O:2]

Inputs

Step One
Name
Quantity
20 g
Type
reactant
Smiles
C(=O)(OCC)C1=CC=C(C=C1)N=C=S
Name
Quantity
50 mL
Type
solvent
Smiles
C(Cl)(Cl)(Cl)Cl
Step Two
Name
Quantity
13 g
Type
reactant
Smiles
C(C)OC(CN)OCC
Step Three
Name
Quantity
50 mL
Type
solvent
Smiles
C(Cl)(Cl)(Cl)Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
Then, the resulting solution was stirred at room temperature for 1 hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
precipitated
FILTRATION
Type
FILTRATION
Details
were collected by filtration
WASH
Type
WASH
Details
washed with 50 ml of carbon tetrachloride
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Details
Reaction Time
5 min
Name
Type
Smiles
C(=O)(OCC)C1=CC=C(C=C1)NC(=S)NCC(OCC)OCC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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